5-Methoxy-alpha-methyltryptamine
Overview
Description
1-(5-methoxy-1H-indol-3-yl)-2-propanamine is a member of tryptamines. It is functionally related to a serotonin.
Mechanism of Action
Target of Action
5-Methoxy-alpha-methyltryptamine (5-MeO-AMT) is a potent psychedelic tryptamine . It primarily targets the serotonin receptors, specifically 5-HT 1A, 5-HT 2A, and 5-HT 2C . These receptors play a crucial role in regulating mood, anxiety, and the sleep-wake cycle.
Mode of Action
5-MeO-AMT acts as an agonist at its target receptors . This means it binds to these receptors and activates them, leading to an increase in the neurotransmission of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness. The compound’s structural similarity to amphetamines may also contribute to its sympathomimetic effects .
Biochemical Pathways
Upon activation of the serotonin receptors, 5-MeO-AMT triggers a series of biochemical reactions. These include the inhibition of monoamine reuptake, which results in an increased concentration of serotonin in the synaptic cleft . This leads to enhanced neurotransmission and the downstream effects associated with serotonin signaling.
Pharmacokinetics
The most common route of administration for 5-MeO-AMT is oral . Anecdotal reports have described other routes such as snorting or smoking the substance . The compound is soluble in ethanol, which may influence its absorption and distribution in the body
Result of Action
The activation of serotonin receptors by 5-MeO-AMT leads to a range of effects. At doses of 4-7 mg orally for most users, these effects can include increased energy, improved mood, increased sociability, and heightened sensory perception . Negative effects such as headache, body fatigue, and potential dehydration due to elevated body temperature have also been reported .
Properties
IUPAC Name |
1-(5-methoxy-1H-indol-3-yl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8(13)5-9-7-14-12-4-3-10(15-2)6-11(9)12/h3-4,6-8,14H,5,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNJZVNNKBZFRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34736-04-4 (unspecified hydrochloride) | |
Record name | 5-Methoxy-alpha-methyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60893758 | |
Record name | 5-Methoxy-alpha-methyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137-04-8 | |
Record name | 5-Methoxy-α-methyltryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1137-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-alpha-methyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxy-alpha-methyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-MEO-AMT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5XOB9AQ15 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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